molecular formula C5H10N2O2 B12357224 5-Methoxydiazinan-3-one

5-Methoxydiazinan-3-one

Katalognummer: B12357224
Molekulargewicht: 130.15 g/mol
InChI-Schlüssel: QBVSYIAFEUJIGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxydiazinan-3-one: is a heterocyclic organic compound that features a diazinane ring with a methoxy group at the 5-position and a ketone group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxydiazinan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropanol derivatives with formaldehyde and sodium borohydride. The reaction conditions may vary, but generally, the process is carried out at ambient temperature or with mild heating to facilitate the cyclization and formation of the diazinane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxydiazinan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Methoxydiazinan-3-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies involve evaluating the compound’s interaction with biological targets and its effects on cellular processes .

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery, particularly for diseases where modulation of specific molecular targets is required .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material properties to suit various applications .

Wirkmechanismus

The mechanism of action of 5-Methoxydiazinan-3-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific derivative and its intended application. Studies have shown that the compound can modulate signaling pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison: 5-Methoxydiazinan-3-one is unique due to its diazinane ring structure, which distinguishes it from the tryptamine derivatives and other methoxy-containing compounds

Eigenschaften

Molekularformel

C5H10N2O2

Molekulargewicht

130.15 g/mol

IUPAC-Name

5-methoxydiazinan-3-one

InChI

InChI=1S/C5H10N2O2/c1-9-4-2-5(8)7-6-3-4/h4,6H,2-3H2,1H3,(H,7,8)

InChI-Schlüssel

QBVSYIAFEUJIGF-UHFFFAOYSA-N

Kanonische SMILES

COC1CC(=O)NNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.